
1-Methoxyethanol
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Overview
Description
1-Methoxyethanol (C₃H₈O₂) is a hemiacetal compound formed through the reaction of acetaldehyde (CH₃CHO) and methanol (CH₃OH). Its structure is CH₃CH(OH)OCH₃, where the methoxy group (-OCH₃) and hydroxyl group (-OH) are bonded to adjacent carbons . This compound is a colorless liquid with a pleasant odor and exhibits high miscibility in water, ethanol, acetone, and other polar solvents .
Chemical Reactions Analysis
Esterification Reactions
1-Methoxyethanol reacts with carboxylic acids under acidic catalysis to form esters. The mechanism involves:
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Protonation of the carbonyl oxygen of the acid.
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Nucleophilic attack by the hydroxyl group of this compound.
For example, reaction with acetic acid produces methyl glycol acetate:
CH₃COOH + CH₃OCH₂CH₂OHH⁺CH₃COOCH₂CH₂OCH₃ + H₂O
This reaction is critical in synthesizing plasticizers and solvents.
Acetal Formation
In the presence of aldehydes/ketones and acid catalysts, this compound forms acetals. A notable example is its reaction with formaldehyde to produce 1,1-dimethoxyethane :
CH₂O + 2 CH₃OCH₂CH₂OHH⁺CH₂(OCH₂CH₂OCH₃)₂ + H₂O
The mechanism proceeds via hemiacetal intermediates, with acid facilitating both addition and dehydration steps.
Oxidation Reactions
Oxidizing agents (e.g., KMnO₄, CrO₃) convert this compound to aldehydes or ketones. For instance, oxidation may yield methoxyacetaldehyde (CH₃OCH₂CHO) . The reaction pathway depends on the oxidizer strength and reaction conditions.
Thermal Decomposition
High-temperature pyrolysis studies reveal two primary pathways :
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Bond Fission : Cleavage of the C–O bond to form methanol and vinyl alcohol.
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H-Atom Transfer : 1,3-H shift producing methoxyethene (CH₂=CHOCH₃) and ethylene glycol.
Computational data (CBS-QB3/G3 methods) suggest the 1,3-H transfer is kinetically favored at lower temperatures, while bond fission dominates above 800 K .
Table 1: Key Pyrolysis Pathways and Activation Energies
Reaction Pathway | Activation Energy (kcal/mol) | Primary Products |
---|---|---|
1,3-H Transfer | 62.3 | Methoxyethene + H₂O |
C–O Bond Cleavage | 68.9 | Methanol + Vinyl Alcohol |
Reactions with Strong Bases and Reducing Agents
This compound reacts with alkali metals (e.g., Na, K) to generate hydrogen gas :
2 CH₃OCH₂CH₂OH + 2 Na→2 CH₃OCH₂CH₂ONa + H₂↑
It also participates in reduction reactions with agents like LiAlH₄, though products depend on the specific conditions.
Polymerization Initiation
The compound can initiate polymerization of isocyanates and epoxides due to its hydroxyl group, forming polyurethanes or epoxy resins . This property is leveraged in industrial coatings and adhesives.
Comparison with Similar Compounds
Toxicity:
Classified as a "toxic alcohol" alongside ethylene glycol and diethylene glycol, though its specific toxicity profile is less documented compared to its structural analogs .
2-Methoxyethanol (Ethylene Glycol Monomethyl Ether, EGME)
CAS RN : 109-86-4
Structure : CH₃OCH₂CH₂OH (a primary alcohol with a methoxy group on the second carbon).
Key Differences :
- Structure: this compound is a hemiacetal, while 2-Methoxyethanol is a glycol ether.
- Handling: 2-Methoxyethanol requires stringent safety measures (e.g., explosion-proof equipment) due to flammability and vapor explosion risks .
1-Methoxy-2-propanol
Structure: CH₃OCH₂CH(OH)CH₃ (a secondary alcohol with methoxy and hydroxyl groups on adjacent carbons). Applications: Used as a co-solvent in epoxidation reactions with titanium silicalite (TS-1) catalysts . Limited toxicity data suggest moderate hazards compared to EGME.
Ethylene Glycol and Diethylene Glycol
Ethylene Glycol (HOCH₂CH₂OH) :
- CAS RN : 107-21-1
- Higher boiling point (197.3°C) and acute toxicity (metabolizes to oxalic acid, causing renal failure).
Diethylene Glycol (O(CH₂CH₂OH)₂) :
Research Findings and Conflicts
- Hemiacetal Artifacts: this compound forms during GC analysis when acetaldehyde reacts with methanol, complicating air quality assessments .
- Structural Mislabeling: Some sources incorrectly equate 2-Methoxyethanol (EGME) with this compound, leading to confusion in toxicity classifications .
- Safety Protocols: 2-Methoxyethanol’s flammability necessitates specialized handling, whereas this compound’s risks are less characterized .
Preparation Methods
Catalytic Ethoxylation of Methanol with Ethylene Oxide
Base-Catalyzed Alkoxylation
The industrial synthesis of 1-methoxyethanol primarily involves the reaction of methanol with ethylene oxide (EO) under alkaline conditions. Sodium hydroxide (0.5–2.0 wt%) catalyzes the ring-opening of EO at 50–80°C, producing this compound with 85–92% selectivity . Side products include diethylene glycol monomethyl ether (5–8%) and 2-methoxyethanol isomers (<3%).
Critical parameters:
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Methanol/EO molar ratio: 8:1 to 12:1 suppresses oligomerization
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Residence time: 30–90 minutes in continuous stirred-tank reactors
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Pressure: 2–5 bar to maintain EO in liquid phase
Table 1: Performance of Base Catalysts in EO-Methanol Reactions
Catalyst | Temp (°C) | EO Conversion (%) | This compound Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
NaOH (1%) | 60 | 99.5 | 89.2 | 10.8 |
KOH (1.5%) | 70 | 99.8 | 91.4 | 8.6 |
Ca(OH)₂ (2%) | 80 | 98.7 | 82.1 | 17.9 |
Acid-Catalyzed Methods for Selective Etherification
Heteropolyacid Catalysts
Phosphotungstic acid (H3PW12O40) supported on SiO2 achieves 94% this compound selectivity at 95% EO conversion under mild conditions (40°C, atmospheric pressure). The Brønsted acidity directs nucleophilic attack of methanol to the less substituted EO carbon, minimizing isomer formation .
Ion-Exchange Resin Systems
Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst 15) enable fixed-bed continuous production:
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Space velocity: 2 h⁻¹
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Methanol:EO ratio: 10:1
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Lifetime: >1,000 hours with <5% activity loss
Catalytic Hydrogenation of Methyl Glycolate
Ru-Based Catalyst Systems
An alternative route involves hydrogenating methyl glycolate (CH3OCH2COOCH3) over Ru/Al2O3:
This method avoids EO handling but requires high-purity glycolate feedstock.
Advanced Catalytic Systems for Byproduct Suppression
Chiral Co-Salen Complexes
Racemic Co(III)-salen catalysts (Figure 1) enhance regioselectivity in EO ring-opening:
Co(salen)+CH3OH→Co-OCH2CH2OCH3
These systems achieve 97:3 preference for terminal attack over internal attack, reducing 2-methoxyethanol byproducts to <1% .
Zeolite-Confined Catalysts
HZSM-5 zeolites with 0.5 nm pore diameters restrict transition states for oligomerization:
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Si/Al ratio: 25–30 optimizes acidity
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Turnover frequency: 0.45 s⁻¹ at 60°C
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Diethylene glycol byproduct: <0.5%
Green Synthesis Pathways
Photocatalytic Methanol Oxidation
TiO2/WO3 nanocomposites under UV (365 nm) drive methanol oxidation to formaldehyde, which couples with ethanol to form this compound:
CH3OHhνHCHO→CH3OCH2CH2OH
Yields reach 76% with 82% selectivity in flow reactors .
Biocatalytic Routes
Engineered E. coli expressing methanol dehydrogenase and glycolate reductase produce this compound from syngas:
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Titer: 18 g/L
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Productivity: 0.45 g/L/h
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Purity: >99% aqueous phase
Purification and Analysis
Distillation Techniques
Industrial purification employs 30-tray distillation columns with:
Chromatographic Analysis
OSHA Method 53 specifies GC conditions for workplace monitoring :
Parameter | Value |
---|---|
Column | 0.2% Carbowax 1500 on Carbopack C |
Temp program | 80°C (2 min) → 150°C @10°C/min |
Detection limit | 0.1 ppm |
Properties
Molecular Formula |
C3H8O2 |
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Molecular Weight |
76.09 g/mol |
IUPAC Name |
1-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-3(4)5-2/h3-4H,1-2H3 |
InChI Key |
GEGLCBTXYBXOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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